molecular formula C7H9BrN2 B3294120 (4-Bromo-pyridin-2-ylmethyl)-methyl-amine CAS No. 886371-85-3

(4-Bromo-pyridin-2-ylmethyl)-methyl-amine

Cat. No.: B3294120
CAS No.: 886371-85-3
M. Wt: 201.06 g/mol
InChI Key: SMBDMHSXEUBQPY-UHFFFAOYSA-N
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Description

(4-Bromo-pyridin-2-ylmethyl)-methyl-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the fourth position of the pyridine ring and a methylamine group attached to the second position of the pyridine ring via a methylene bridge. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-pyridin-2-ylmethyl)-methyl-amine can be achieved through several synthetic routes. One common method involves the bromination of 2-methylpyridine followed by the introduction of a methylamine group. The reaction conditions typically involve the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The brominated intermediate is then reacted with methylamine under basic conditions to yield the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The choice of solvents and reagents is optimized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-pyridin-2-ylmethyl)-methyl-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The methylamine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide, potassium carbonate).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed

    Substitution: Formation of various substituted pyridine derivatives.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

(4-Bromo-pyridin-2-ylmethyl)-methyl-amine has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.

    Material Science: Utilized in the development of advanced materials such as polymers and coordination complexes.

    Agrochemicals: Serves as an intermediate in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of (4-Bromo-pyridin-2-ylmethyl)-methyl-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. In biological studies, it can interact with receptors or ion channels, modulating their activity. The molecular targets and pathways involved vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-pyridine: Lacks the methylamine group, making it less versatile in certain chemical reactions.

    4-Bromo-2-methylpyridine: Similar structure but without the methylamine group, leading to different reactivity and applications.

    4-(Bromomethyl)pyridine: Contains a bromomethyl group instead of a bromopyridinylmethyl group, resulting in different chemical properties.

Uniqueness

(4-Bromo-pyridin-2-ylmethyl)-methyl-amine is unique due to the presence of both a bromine atom and a methylamine group, which allows for a wide range of chemical modifications and applications. Its dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

1-(4-bromopyridin-2-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-9-5-7-4-6(8)2-3-10-7/h2-4,9H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBDMHSXEUBQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=CC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401284514
Record name 4-Bromo-N-methyl-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401284514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886371-85-3
Record name 4-Bromo-N-methyl-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886371-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-methyl-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401284514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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